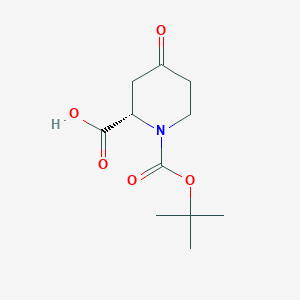
(S)-1-(tert-ブトキシカルボニル)-4-オキソピペリジン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a piperidine ring, a carboxylic acid group, and a ketone group, making it a versatile intermediate in various chemical syntheses.
科学的研究の応用
Chemistry
In organic chemistry, (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective reactions, making it valuable in multi-step syntheses.
Biology and Medicine
The compound is used in the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs. Its structure is a key component in the design of enzyme inhibitors and receptor modulators.
Industry
In the chemical industry, this compound is utilized in the production of fine chemicals and as a building block for agrochemicals and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid typically begins with commercially available starting materials such as (S)-piperidine-2-carboxylic acid.
Protection of Amine Group: The amine group of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Oxidation: The next step involves the oxidation of the piperidine ring to introduce the ketone group at the 4-position. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions to modify the ketone group or the piperidine ring.
Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products
Alcohol Derivatives: From reduction of the ketone group.
Free Amine Derivatives: From deprotection of the Boc group.
作用機序
The mechanism of action of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid depends on its application. In pharmaceutical research, it may act as a precursor to active compounds that interact with specific molecular targets such as enzymes or receptors. The Boc group provides stability during synthesis, allowing for controlled reactions to produce the desired active molecules.
類似化合物との比較
Similar Compounds
(S)-1-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylic acid: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
(S)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid: Lacks the ketone group at the 4-position.
Uniqueness
(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is unique due to the presence of both a Boc-protected amine and a ketone group, providing versatility in synthetic applications. Its specific stereochemistry (S-configuration) also plays a crucial role in its reactivity and interactions in biological systems.
This compound’s combination of functional groups and stereochemistry makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
生物活性
(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, commonly referred to as Boc-4-oxopiperidine, is a compound with significant biological activity, particularly in medicinal chemistry. Its structure is characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, which contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₇NO₅
- Molecular Weight : 243.26 g/mol
- Melting Point : 121-126 °C
- Optical Rotation : -22° (c=1 in chloroform)
- CAS Number : 198646-60-5
The biological activity of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the Boc group enhances its stability and solubility, facilitating its use in drug development.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been studied for its inhibitory effects on certain kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.
Biological Activity Data
A summary of key studies investigating the biological activity of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is presented below:
Case Studies
- PDK1 Inhibition : A study highlighted the role of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid as an inhibitor of PDK1, which is crucial for the activation of several AGC kinases involved in cancer signaling pathways. The compound was shown to reduce the activation of downstream targets such as S6K and SGK in vitro, suggesting potential applications in cancer therapy .
- Drug Development Applications : The compound has been explored within multicomponent reactions aimed at synthesizing novel drug candidates. Its structural features allow for modifications that can lead to improved efficacy and selectivity against specific biological targets .
特性
CAS番号 |
198646-60-5 |
|---|---|
分子式 |
C11H16NO5- |
分子量 |
242.25 g/mol |
IUPAC名 |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/p-1/t8-/m0/s1 |
InChIキー |
GPBCBXYUAJQMQM-QMMMGPOBSA-M |
SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)[O-] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















